molecular formula C11H8ClN3S4 B2804491 [(5-Chlorobenzo[d]thiazol-2-ylthio)methyl] methyl cyanocarbonimidodithioate CAS No. 845879-03-0

[(5-Chlorobenzo[d]thiazol-2-ylthio)methyl] methyl cyanocarbonimidodithioate

Cat. No.: B2804491
CAS No.: 845879-03-0
M. Wt: 345.9
InChI Key: WCADWUIDMUAELF-GXDHUFHOSA-N
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Description

[(5-Chlorobenzo[d]thiazol-2-ylthio)methyl] methyl cyanocarbonimidodithioate is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-Chlorobenzo[d]thiazol-2-ylthio)methyl] methyl cyanocarbonimidodithioate typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization reactions. Common synthetic pathways include:

    Diazo-coupling: This method involves the reaction of diazonium salts with 2-aminobenzenethiol to form the benzothiazole ring.

    Knoevenagel Condensation: This reaction involves the condensation of 2-aminobenzenethiol with aldehydes or ketones in the presence of a base.

    Biginelli Reaction: A multi-component reaction that involves the condensation of 2-aminobenzenethiol, aldehydes, and β-keto esters.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

[(5-Chlorobenzo[d]thiazol-2-ylthio)methyl] methyl cyanocarbonimidodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkyl halides, and other nucleophiles.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiazole derivatives .

Scientific Research Applications

[(5-Chlorobenzo[d]thiazol-2-ylthio)methyl] methyl cyanocarbonimidodithioate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in the development of new drugs, particularly for its anti-tubercular and anti-inflammatory properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of [(5-Chlorobenzo[d]thiazol-2-ylthio)methyl] methyl cyanocarbonimidodithioate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the biosynthesis of essential cellular components, thereby exerting its antimicrobial effects .

Comparison with Similar Compounds

[(5-Chlorobenzo[d]thiazol-2-ylthio)methyl] methyl cyanocarbonimidodithioate can be compared with other benzothiazole derivatives, such as:

  • N-(5-Chloro-1,3-benzothiazol-2-yl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide
  • N-(5-Chloro-1,3-benzothiazol-2-yl)-2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetamide

These compounds share similar structural features but differ in their functional groups and specific biological activities. This compound is unique due to its multiple sulfanyl groups, which may contribute to its distinct chemical reactivity and biological properties .

Properties

IUPAC Name

[(5-chloro-1,3-benzothiazol-2-yl)sulfanylmethylsulfanyl-methylsulfanylmethylidene]cyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3S4/c1-16-10(14-5-13)17-6-18-11-15-8-4-7(12)2-3-9(8)19-11/h2-4H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCADWUIDMUAELF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=NC#N)SCSC1=NC2=C(S1)C=CC(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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